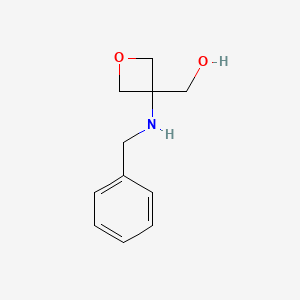

(3-(Benzylamino)oxetan-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(Benzylamino)oxetan-3-yl)methanol” is a chemical compound with the molecular formula C11H15NO2 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of oxetane derivatives, such as “(3-(Benzylamino)oxetan-3-yl)methanol”, has been a topic of interest in recent years. The four-membered oxetane ring is known for its contrasting behaviors: its stability in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . Various methods have been developed to synthesize oxetane-containing compounds .Molecular Structure Analysis

The molecular structure of “(3-(Benzylamino)oxetan-3-yl)methanol” consists of an oxetane ring, a benzylamino group, and a methanol group . The oxetane ring is a four-membered cyclic ether, which is known for its stability and reactivity .Chemical Reactions Analysis

Oxetanes, including “(3-(Benzylamino)oxetan-3-yl)methanol”, are known for their propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis

“(3-(Benzylamino)oxetan-3-yl)methanol” has a molecular weight of 193.246. More detailed physical and chemical properties are not available in the retrieved sources .Scientific Research Applications

Synthesis of Oxetane Derivatives

(3-(Benzylamino)oxetan-3-yl)methanol: is a valuable intermediate in the synthesis of oxetane derivatives. Oxetanes are known for their application in medicinal chemistry due to their unique four-membered ring structure that can influence the pharmacokinetic and pharmacodynamic properties of drug molecules . The synthesis often involves the ring opening of epoxides followed by cyclization to form the oxetane ring .

Medicinal Chemistry Research

In medicinal chemistry, (3-(Benzylamino)oxetan-3-yl)methanol can be used to create compounds with potential therapeutic effects. Its incorporation into drug-like molecules can improve their metabolic stability and enhance their ability to interact with biological targets .

Proteolytic Enzyme Research

The compound can serve as a building block in the study of proteolytic enzymes. These enzymes play a crucial role in various biological processes, and understanding their interaction with oxetane-based inhibitors can lead to the development of new therapeutic agents .

Future Directions

The future directions for the research and application of “(3-(Benzylamino)oxetan-3-yl)methanol” and similar oxetane derivatives are promising. Their unique properties make them attractive motifs for an ever-increasing range of applications in the chemical sciences . The development of novel methods for oxetane synthesis and incorporation, as well as the utilization of the reactivity of oxetanes in the synthesis of complex molecules, are areas of ongoing research .

properties

IUPAC Name |

[3-(benzylamino)oxetan-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-7-11(8-14-9-11)12-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZCEIWWDXJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzylamino)oxetan-3-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Triazole-[13C2,15N2]](/img/structure/B591557.png)